(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3
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Overview
Description
CDB 4183-d3 is a synthetic compound with the molecular formula C30H34D3NO4 and a molecular weight of 478.64. It is a deuterated analog of a known compound, often used in scientific research for its unique properties and applications .
Preparation Methods
The synthesis of CDB 4183-d3 involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic routes typically involve the use of deuterated reagents and catalysts under specific reaction conditions to achieve the desired isotopic labeling. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CDB 4183-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CDB 4183-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds within biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new materials and chemical processes that require precise isotopic labeling
Mechanism of Action
The mechanism of action of CDB 4183-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes, providing insights into the behavior of similar non-deuterated compounds. This isotopic effect is particularly useful in studying enzyme kinetics and drug metabolism .
Comparison with Similar Compounds
CDB 4183-d3 is unique due to its deuterated nature, which distinguishes it from similar non-deuterated compounds. Some similar compounds include:
CDB 3877: Another deuterated analog used in similar research applications.
CDB 3963: Known for its use in metabolic studies and drug development.
CDB 3236: Utilized in the study of isotopic effects and reaction mechanisms.
These compounds share similar applications but differ in their specific molecular structures and isotopic labeling .
Properties
Molecular Formula |
C30H37NO4 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(8S,9R,11S,13S,14S,17R)-17-acetyl-3-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-11,13,16,25-28,34H,8,12,14-15,17H2,1-5H3/t25-,26+,27-,28+,29-,30-/m0/s1/i4D3 |
InChI Key |
PWQWOCOQELDVRZ-MTKBNOOYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4[C@H]2C5=C(CC4)C=C(C=C5)O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origin of Product |
United States |
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